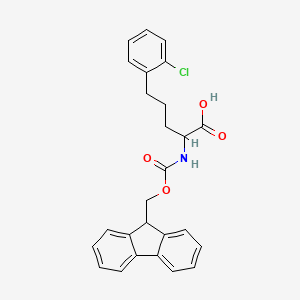

![molecular formula C22H24O9 B12302110 5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)

5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

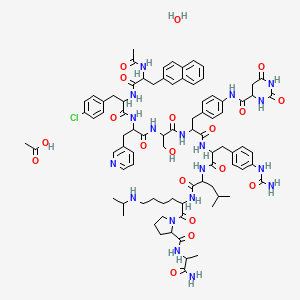

5-MethoxyPinocembroside is a flavonoid compound isolated from various plant sources, including Penthorum chinense Pursh and Moringa oleifera . It is known for its diverse biological activities and potential therapeutic applications. The compound has a molecular formula of C22H24O9 and a molecular weight of 432.42 g/mol .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 5-MethoxyPinocembroside erfolgt typischerweise durch Extraktion aus natürlichen Quellen.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für 5-MethoxyPinocembroside sind nicht umfassend detailliert. Die Verbindung wird in erster Linie durch Extraktion aus Pflanzen gewonnen, was Lösungsmittelextraktions- und Reinigungstechniken umfassen kann .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5-MethoxyPinocembroside kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Methoxygruppe

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise eingesetzt.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise verschiedene oxidierte Flavonoidderivate ergeben, während die Reduktion zur Bildung reduzierter Flavonoidverbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

5-MethoxyPinocembroside hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Die Verbindung wird auf ihre chemischen Eigenschaften und ihr Potenzial als Vorläufer für die Synthese anderer Flavonoidderivate untersucht.

Biologie: Es zeigt verschiedene biologische Aktivitäten, wie z. B. antioxidative, entzündungshemmende und antimikrobielle Eigenschaften.

Medizin: Die Forschung hat gezeigt, dass es potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten im Zusammenhang mit oxidativem Stress und Entzündungen hat.

Industrie: Die Verbindung wird auf ihre potenzielle Verwendung bei der Entwicklung von natürlichen Gesundheitsprodukten und Nahrungsergänzungsmitteln untersucht .

5. Wirkmechanismus

Der Wirkmechanismus von 5-MethoxyPinocembroside beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es seine Wirkungen durch Folgendes ausübt:

Antioxidative Aktivität: Die Verbindung fängt freie Radikale ab und reduziert oxidativen Stress.

Entzündungshemmende Aktivität: Sie hemmt die Produktion von pro-inflammatorischen Zytokinen und Mediatoren.

Antimikrobielle Aktivität: Die Verbindung stört die Zellmembranen von Mikroorganismen und hemmt das Wachstum von Mikroorganismen .

Ähnliche Verbindungen:

Pinocembrin: Ein weiteres Flavonoid mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften.

Chrysin: Bekannt für seine entzündungshemmenden und krebshemmenden Aktivitäten.

Galangin: Zeigt antimikrobielle und antioxidative Eigenschaften

Einzigartigkeit: 5-MethoxyPinocembroside ist einzigartig aufgrund seiner spezifischen Methoxygruppe, die zu seinen besonderen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen beitragen kann .

Wirkmechanismus

The mechanism of action of 5-MethoxyPinocembroside involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits microbial growth .

Vergleich Mit ähnlichen Verbindungen

Pinocembrin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Chrysin: Known for its anti-inflammatory and anticancer activities.

Uniqueness: 5-MethoxyPinocembroside is unique due to its specific methoxy group, which may contribute to its distinct biological activities and potential therapeutic applications .

Eigenschaften

IUPAC Name |

5-methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O9/c1-28-15-7-12(29-22-21(27)20(26)19(25)17(10-23)31-22)8-16-18(15)13(24)9-14(30-16)11-5-3-2-4-6-11/h2-8,14,17,19-23,25-27H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNVUIVTKIOLBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)

![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)

![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)